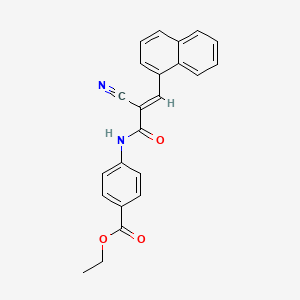![molecular formula C20H20N4O5S B2358577 4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 312604-56-1](/img/structure/B2358577.png)
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide is a synthetic organic compound known for its role as an inhibitor in biochemical research. It is particularly noted for its ability to inhibit the mixed lineage kinase domain-like protein (MLKL), which is involved in necroptosis, a form of programmed cell death .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfonamide linkage: This involves the reaction of 3-methoxypyrazine-2-amine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
Coupling with the benzamide moiety: The sulfonamide intermediate is then coupled with 4-ethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group in related compounds can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methoxy and ethoxy groups.
Reduction: Formation of amines from the reduction of nitro groups.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of necroptosis and cell death pathways.
Medicine: Investigated for its potential therapeutic effects in diseases involving necroptosis, such as neurodegenerative diseases and certain cancers.
Industry: Utilized in the development of biochemical assays and as a reference compound in quality control
作用機序
The compound exerts its effects by covalently modifying the cysteine residue (Cys86) on the MLKL protein through a Michael addition reaction. This modification inhibits the function of MLKL, preventing it from forming the necrosome complex with RIP1 and RIP3 proteins, thereby blocking the downstream signaling pathways involved in necroptosis .
類似化合物との比較
Similar Compounds
Necrosulfonamide: Another MLKL inhibitor with a similar mechanism of action.
Nec-1: An inhibitor of RIP1, which prevents necrosome formation by blocking RIP1-RIP3 interaction.
GSK’872: An inhibitor of RIP3, which also plays a role in necroptosis.
Uniqueness
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide is unique due to its specific inhibition of MLKL, making it a valuable tool for studying necroptosis. Unlike other inhibitors that target RIP1 or RIP3, this compound directly inhibits MLKL, providing a more targeted approach to modulating necroptosis .
特性
IUPAC Name |
4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-3-29-16-8-4-14(5-9-16)19(25)23-15-6-10-17(11-7-15)30(26,27)24-18-20(28-2)22-13-12-21-18/h4-13H,3H2,1-2H3,(H,21,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAAILYPFBGSMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)

![Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2358501.png)

![{[4-(Difluoromethoxy)butoxy]methyl}benzene](/img/structure/B2358504.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2358505.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2358508.png)

![N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2358512.png)

![1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2358514.png)

